O-Benzyl Psilocin-d4
Description
Overview of Tryptamine (B22526) and Indole (B1671886) Alkaloid Research Contexts
Tryptamines and indole alkaloids are a broad class of compounds characterized by an indole nucleus. chemmethod.com This structural motif is found in numerous biologically active molecules, including neurotransmitters like serotonin (B10506) and psychoactive compounds. acs.orgfrontiersin.org Research in this area is extensive, covering fields from neuroscience and pharmacology to medicinal chemistry. nih.govacs.org Scientists study these compounds to understand their interactions with biological targets, such as receptors and enzymes, and to develop new therapeutic agents for a variety of conditions, including psychiatric and neurological disorders. ugent.benih.govmdpi.comacs.org The synthesis of various tryptamine derivatives allows researchers to explore structure-activity relationships, aiming to modulate their biological effects. mdpi.commeduniwien.ac.at
Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com This substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govbrightspec.com
The primary applications and advantages of stable isotope labeling in research include:
Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. musechem.com Because they are chemically identical to their non-deuterated counterparts, they co-elute in chromatographic separations and have similar ionization efficiencies. This allows for precise and accurate quantification of the target analyte in complex biological matrices by correcting for sample loss during preparation and analysis. musechem.comresearchgate.net
Metabolic Studies: Isotope labeling allows researchers to trace the metabolic fate of a drug or compound in a biological system. symeres.comnih.gov By tracking the appearance of the isotopic label in various metabolites, scientists can elucidate metabolic pathways and understand how a compound is processed in the body. ontosight.ai
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the deuterium kinetic isotope effect, can be exploited to study reaction mechanisms and to improve the metabolic stability of drugs. symeres.com
Elucidation of Reaction Mechanisms: Strategic placement of isotopic labels can help to unravel the intricate steps of chemical reactions. symeres.com
Structural Analysis: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) use the exchange of labile protons with deuterium to probe protein conformation and dynamics. acs.orgspectroscopyonline.comnih.gov
Rationale for Studying O-Benzylated and Deuterated Psilocin Analogues in Academic Frameworks
The study of O-Benzyl Psilocin-d4 (B13445734) within an academic framework is driven by several key scientific objectives. Psilocin, the parent compound, is a naturally occurring psychedelic tryptamine. nih.gov The introduction of specific chemical modifications—O-benzylation and deuteration—creates a valuable research tool.
The Role of the O-Benzyl Group: The benzyl (B1604629) group serves as a protecting group for the hydroxyl function of psilocin. nih.govresearchgate.net This is crucial during chemical synthesis, preventing unwanted side reactions at the hydroxyl position while modifications are made to other parts of the molecule. researchgate.netresearchgate.netdiva-portal.org A one-pot deprotection and functionalization strategy starting from O-benzyl psilocin allows for the efficient synthesis of various psilocin prodrugs. acs.org The benzyl group can be removed under specific conditions to yield the desired final product. nih.govresearchgate.net
The Utility of Deuteration: The incorporation of four deuterium atoms onto the ethylamine (B1201723) side chain of O-Benzyl Psilocin creates O-Benzyl Psilocin-d4. This deuteration makes the compound an ideal internal standard for the quantitative analysis of O-Benzyl Psilocin and related compounds in research samples using mass spectrometry. researchgate.netpsychedelicalpha.com The mass shift of four daltons allows for clear differentiation between the labeled standard and the unlabeled analyte. researchgate.net
In essence, this compound is not intended for direct biological investigation in terms of its own activity but serves as a critical analytical tool to facilitate the study of psilocin analogues and their metabolic pathways. It is a protected precursor for labeled psilocin. chemicalbook.comlgcstandards.com
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁D₄N₂O | chemicalbook.com |
| Molecular Weight | 297.43 g/mol | N/A |
| Unlabelled CAS Number | 28383-23-5 | lgcstandards.com |
| Isotope Label | Deuterium | lgcstandards.com |
| Appearance | Light Brown Oil | usbio.net |
| Solubility | Dichloromethane, Methanol | usbio.net |
| Storage Temperature | -20°C, Inert atmosphere | lookchem.com |
Compound Information
Properties
CAS No. |
1246816-52-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
298.422 |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
InChI Key |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4; 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4; 4-(Benzyloxy)-N,N-dimethyltryptamine-d4; |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of O Benzyl Psilocin D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of psilocin due to its high sensitivity, selectivity, and applicability to polar, thermally labile compounds. restek.comgentechscientific.com In this context, O-Benzyl Psilocin-d4 (B13445734) serves as an ideal internal standard. After deprotection to form psilocin-d4, it mimics the behavior of the native analyte (psilocin) during sample extraction, chromatographic separation, and ionization, thus compensating for matrix effects and procedural losses. researchgate.netnih.gov
Developing robust LC-MS/MS methods for the analysis of psilocin using a deuterated internal standard like psilocin-d4 (derived from O-Benzyl Psilocin-d4) involves several key steps. The primary goal is to achieve chromatographic separation of the analyte from matrix interferences while ensuring the deuterated standard co-elutes with the non-deuterated analyte. researchgate.net Psilocin is a polar compound, which can make it challenging to retain on traditional C18 reversed-phase columns. restek.com Therefore, method development often focuses on columns that offer alternative retention mechanisms, such as phenyl-based phases which provide enhanced pi-pi interactions. restek.com
The mobile phase composition is also optimized, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. d-nb.inforesearchgate.net Gradient elution is commonly used to ensure adequate separation and good peak shape. d-nb.info The mass spectrometer parameters are tuned to specifically detect the precursor and product ions for both psilocin and its deuterated analog, psilocin-d4. The distinct mass difference between the analyte and the standard allows for their simultaneous but separate detection. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Psilocin Analysis
| Parameter | Setting |
| LC Column | Raptor Biphenyl (or similar phenyl-based column) restek.com |
| Mobile Phase A | 0.1% Formic Acid in Water d-nb.inforesearchgate.net |
| Mobile Phase B | Acetonitrile d-nb.inforesearchgate.net |
| Elution | Gradient d-nb.info |
| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Psilocin Transition | Specific m/z values for precursor → product ions |
| Psilocin-d4 Transition | Specific m/z values for precursor → product ions (+4 Da) |
This compound is instrumental for the quantitative analysis of psilocin via the isotope dilution method. researchgate.net In this approach, a known quantity of the deuterated standard is added to the unknown sample before processing. The ratio of the peak area of the native analyte to the peak area of the co-eluting internal standard is then used to calculate the exact concentration of the analyte in the original sample. nih.gov This method provides high accuracy because the standard and analyte are affected similarly by extraction efficiency, matrix suppression, and instrument variability. restek.comnih.gov Calibration curves are typically linear over a wide range of concentrations. nih.govd-nb.info
The isotopic purity of this compound is a critical parameter for its use as an internal standard. High isotopic purity ensures that the standard does not contribute significantly to the signal of the non-deuterated analyte, which would lead to inaccurate quantification. Manufacturers typically assess isotopic purity using high-resolution mass spectrometry to confirm the mass and determine the percentage of the d4 isotopologue relative to any d0, d1, d2, or d3 variants. This ensures the reliability of the standard for sensitive quantitative assays.
The precise location of the deuterium (B1214612) atoms in this compound is fundamental to its function as an internal standard, as it guarantees that the label is not lost during metabolic processes or sample preparation. Based on its chemical structure, the four deuterium atoms are located on the ethylamine (B1201723) side chain. lgcstandards.com Specifically, the two carbon atoms of the ethyl group, which are positioned between the indole (B1671886) ring and the dimethylamine (B145610) group, are fully substituted with deuterium.
Table 2: Deuterium Labeling in this compound
| Compound Name | Molecular Formula | Deuterium Labeling Position |
| This compound | C19H18D4N2O | On the two carbons of the ethylamine side chain lgcstandards.com |
The SMILES notation for the compound, [2H]C([2H])(N(C)C)C([2H])([2H])c1c[nH]c2cccc(OCc3ccccc3)c12, explicitly confirms this labeling pattern. lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of psilocin, but it presents significant challenges. gentechscientific.com The high polarity and thermal instability of the psilocin molecule make it unsuitable for direct GC-MS analysis without prior chemical modification. d-nb.infoswgdrug.org Psilocybin, a related compound, is known to thermally decompose into psilocin under typical GC inlet temperatures, making it impossible to differentiate between the two without derivatization. d-nb.info Therefore, derivatization is an essential step for the successful analysis of psilocin and its deuterated analogs by GC-MS. ojp.gov
Derivatization aims to increase the volatility and thermal stability of an analyte by masking its polar functional groups. sigmaaldrich.com For psilocin (and by extension, psilocin-d4), the primary targets for derivatization are the hydroxyl and secondary amine groups. Silylation is a common and effective strategy. ojp.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the polar groups with trimethylsilyl (B98337) (TMS) groups. swgdrug.orgojp.gov This process creates a less polar, more volatile, and more thermally stable derivative that exhibits better chromatographic behavior. sigmaaldrich.com
One study showed that on-fiber derivatization of psilocin with BSTFA + 1% TMCS successfully produced a psilocin-TMS derivative suitable for GC-MS analysis. ojp.gov In contrast, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) was found to be ineffective for psilocin. ojp.gov
Table 3: Derivatization Reagents for GC-MS Analysis of Psilocin
| Derivatization Reagent | Result |
| BSTFA + 1% TMCS | Successful formation of a TMS derivative ojp.gov |
| TFAA | Ineffective, no derivative formed ojp.gov |
For this compound, analysis by GC-MS would first require the chemical removal of the O-benzyl protecting group to yield psilocin-d4, which would then be derivatized using a method like silylation before injection.
In research settings, after conversion to psilocin-d4 and subsequent derivatization, the compound can serve as an internal standard for quantitative GC-MS analysis of psilocin in various samples. The application is analogous to its use in LC-MS/MS, where it is added to samples to correct for variability during sample preparation and analysis. While GC-MS is a viable technique, especially after derivatization, LC-MS/MS is generally preferred for psilocin analysis due to its ability to handle polar and thermally sensitive compounds with minimal sample preparation and without the need for derivatization. restek.com Nevertheless, the availability of a deuterated standard like this compound provides flexibility for laboratories to develop and validate quantitative methods using either chromatographic platform.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation
NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Through the analysis of various NMR experiments, researchers can confirm the molecular structure and verify the site and extent of deuterium incorporation.
Deuterium NMR (²H NMR) for Site-Specific Labeling
Deuterium NMR (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is a definitive indicator of successful isotopic enrichment. wikipedia.org For this compound, the deuterons are strategically placed on the ethylamine side chain.
The primary purpose of conducting ²H NMR is to confirm that the deuterium atoms are located at the intended positions and to assess the degree of deuteration. doi.org In the case of this compound, the expectation is to observe signals corresponding to the deuterons on the two methylene (B1212753) groups of the ethylamine side chain. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. wikipedia.org The integration of the ²H NMR signals, often against a deuterated internal standard with a known concentration, allows for the quantification of deuterium incorporation at each labeled site. doi.org
The following data table is a representative example based on typical chemical shifts for similar tryptamine (B22526) structures and may not reflect experimentally determined values for this specific compound.
| Position | Expected ²H Chemical Shift (δ, ppm) | Multiplicity |
| α-CH₂ | ~2.9 - 3.2 | Broad Singlet |
| β-CH₂ | ~2.7 - 3.0 | Broad Singlet |
Note: Due to the quadrupolar nature of the deuterium nucleus, ²H NMR signals are typically broader than ¹H NMR signals. wikipedia.org
Advanced Proton (¹H) and Carbon (¹³C) NMR Analysis
While ²H NMR confirms the presence and location of deuterium, ¹H and ¹³C NMR provide a comprehensive picture of the entire molecular structure and further corroborate the success of the deuteration.
In the ¹H NMR spectrum of this compound, the most notable feature is the significant reduction or complete disappearance of the signals corresponding to the protons on the α and β carbons of the ethylamine side chain. The presence of any residual proton signals in these positions can be used to calculate the isotopic purity of the compound. The remaining protons of the indole ring, the N,N-dimethyl group, and the O-benzyl protecting group should exhibit their characteristic chemical shifts and coupling patterns, confirming the integrity of the core structure. scispace.comthieme-connect.com
¹³C NMR spectroscopy is used to verify the carbon skeleton of the molecule. The spectrum will show signals for all carbon atoms in the molecule. The carbons bearing the deuterium atoms (Cα and Cβ) will exhibit a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nucleus. Furthermore, these signals will be shifted slightly upfield compared to their non-deuterated counterparts, an effect known as the isotopic shift. diva-portal.org
The following data tables are representative examples based on published data for structurally similar compounds, such as O-benzyl psilocin and other tryptamines, and are intended to be illustrative. scispace.comthieme-connect.comrsc.org
Representative ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH | ~8.0 - 8.5 | Broad Singlet |
| Aromatic (Indole & Benzyl) | ~6.5 - 7.5 | Multiplets |
| O-CH₂ (Benzyl) | ~5.1 | Singlet |
| N(CH₃)₂ | ~2.3 | Singlet |
Representative ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic & Indole | ~100 - 155 |
| O-CH₂ (Benzyl) | ~70 |
| N(CH₃)₂ | ~45 |
| Cα (Deuterated) | ~60 (triplet) |
| Cβ (Deuterated) | ~20 (triplet) |
Role of this compound as an Internal Standard in Research Quantification
In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for achieving accurate and precise results. wiley.comsigmaaldrich.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis. wiley.com
Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification. sigmaaldrich.comoregon.gov This is because their chemical and physical properties are nearly identical to those of the non-labeled analyte of interest (in this case, O-Benzyl Psilocin or its deprotected form, psilocin). They co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. wiley.com However, due to the mass difference from the incorporated deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer.
The use of a deuterated internal standard like this compound allows for the accurate quantification of psilocin and its metabolites in complex biological matrices such as blood, urine, and hair. wiley.comresearchgate.netresearchgate.net In forensic toxicology and clinical research, where precise measurement of drug concentrations is paramount, these internal standards are indispensable. wiley.comnih.gov For instance, in studies quantifying psilocybin and psilocin from "magic mushroom" samples or in biological fluids from individuals who have consumed them, deuterated analogs like Psilocybin-d4 and Psilocin-d10 are routinely used. sigmaaldrich.comrestek.com this compound serves a similar purpose, particularly in analytical methods that involve the analysis of the protected form or where a specific synthetic route yields this compound as a key intermediate. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and determine the concentration of the analyte in the unknown sample, thereby correcting for any analyte loss during sample processing or fluctuations in instrument response. sciex.comd-nb.info
Applications in Biochemical and Enzymatic Research with O Benzyl Psilocin D4
Investigation of Metabolic Pathways Using Deuterated Tracers (In Vitro Studies)
The use of deuterated compounds like O-Benzyl Psilocin-d4 (B13445734) is a cornerstone of modern metabolic research. The heavier isotope of hydrogen, deuterium (B1214612), forms a stronger chemical bond with carbon than protium (B1232500) (the most common hydrogen isotope). researchgate.net This difference, known as the kinetic isotope effect, can significantly alter the rate of metabolic reactions, providing a unique window into these complex processes. researchgate.netnih.gov
Enzyme Kinetics and Mechanism of Action Studies with Isolated Enzymes (e.g., CYP, MAO, UGT)
The metabolism of psilocin, the active metabolite of psilocybin, is a complex process involving several key enzyme families. shaunlacob.comnih.gov O-Benzyl Psilocin-d4 is instrumental in dissecting the roles of these individual enzymes.
Cytochrome P450 (CYP) Enzymes: In vitro studies have shown that psilocin is a substrate for CYP2D6 and CYP3A4. nih.govnih.govmdpi.com By comparing the metabolism of this compound with its non-deuterated counterpart, researchers can quantify the kinetic isotope effect for specific CYP-mediated reactions. This data helps to pinpoint the exact sites of metabolism on the molecule and the degree to which bond cleavage at these sites is a rate-limiting step. For instance, a significant isotope effect would suggest that the deuterated position is a primary site of oxidative metabolism by the CYP enzyme.
Monoamine Oxidase (MAO): MAO, particularly MAO-A, is involved in the deamination of psilocin, leading to the formation of metabolites like 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then converted to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP). nih.govuzh.chbiorxiv.org Studies with deuterated tryptamines have demonstrated a primary isotope effect during oxidative deamination by MAO. nih.gov This suggests that deuteration at the alpha-carbon position, as in this compound, can slow down this metabolic pathway, allowing for a more detailed study of the enzyme's kinetics.
UDP-glucuronosyltransferases (UGTs): Glucuronidation is a major phase II metabolic pathway for psilocin, primarily catalyzed by UGT1A10 and UGT1A9. shaunlacob.comnih.gov While in vitro studies with recombinant UGT enzymes have sometimes shown low rates of psilocin glucuronidation, the use of deuterated substrates can help to clarify the kinetics of this important conjugation reaction. nih.govnih.gov
Table 1: Key Enzymes in Psilocin Metabolism and the Role of this compound
Metabolic Switching Phenomena Induced by Deuteration in Model Systems
Deuteration can sometimes lead to a phenomenon known as "metabolic switching." researchgate.netgoogle.com When a primary metabolic pathway is slowed due to the kinetic isotope effect, the drug may be shunted towards alternative metabolic routes that were previously minor. google.com In the context of this compound, if the deuterated positions are major sites of metabolism, this could lead to an increase in the formation of metabolites from other, non-deuterated positions on the molecule. Studying these shifts can reveal novel metabolic pathways and provide a more complete picture of the drug's biotransformation. For example, if MAO-mediated deamination is slowed, there might be a corresponding increase in CYP-mediated oxidation at other sites.
Characterization of Putative Metabolites in In Vitro Systems
The use of this compound is invaluable for the identification and characterization of novel metabolites. When analyzing samples from in vitro incubation experiments (e.g., with liver microsomes), the deuterated compound and its metabolites will have a distinct mass signature in mass spectrometry analysis. This allows for their easy differentiation from endogenous compounds and other artifacts in the complex biological matrix. Recent studies on psilocin metabolism have identified putative metabolites such as norpsilocin and oxidized psilocin in vitro. nih.govuzh.ch The use of deuterated standards like this compound can confirm the origin of these metabolites and aid in their structural elucidation.
Pharmacokinetic Modeling in Preclinical/Non-Human Research Models
Pharmacokinetic (PK) modeling is essential for predicting how a drug will be absorbed, distributed, metabolized, and excreted in the body. This compound plays a crucial role in these preclinical studies, particularly as an internal standard for quantitative analysis. mdpi.com
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches
PBPK models are sophisticated mathematical representations of the body that can simulate the fate of a drug in different tissues and organs. mdpi.compharmaron.com These models are increasingly used in drug development to predict human pharmacokinetics from preclinical data. pharmaron.comnih.gov The development of a robust PBPK model for a compound like psilocin requires accurate data on its absorption, distribution, metabolism, and excretion. nih.gov this compound, when used as an internal standard in animal studies (e.g., in mice, rats), ensures the high accuracy and reliability of the concentration-time data that is essential for building and validating these PBPK models. mdpi.comnih.gov This allows for more confident extrapolation of the findings to humans.
Evaluation of Metabolic Stability in Microsomal and Cellular Systems
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. nih.gov This is often assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs. srce.hrevotec.com In a typical microsomal stability assay, the disappearance of the parent drug over time is monitored. srce.hr this compound is an ideal internal standard for these assays, as it co-elutes with the non-deuterated compound in liquid chromatography but is distinguishable by mass spectrometry. This allows for precise quantification of the parent compound's depletion, leading to an accurate determination of its intrinsic clearance. evotec.com
Table 2: Parameters Determined from In Vitro Metabolic Stability Assays
Biosynthetic Pathway Elucidation of Indole (B1671886) Alkaloids Utilizing Labeled Precursors
The study of how organisms build complex molecules like indole alkaloids from simpler metabolic starting points, such as the amino acid L-tryptophan, has been revolutionized by the use of isotopically labeled compounds. nih.govacs.org Early investigations relied on feeding organisms with precursors labeled with radioactive isotopes like ¹⁴C to track their incorporation into final products. frontiersin.org More recently, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) have become the tools of choice due to their safety and the advanced analytical capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgnih.govnih.gov
This compound is a synthetic precursor designed for these modern tracer studies. It features two key modifications:
Deuterium Labeling (d4): Four hydrogen atoms on the ethylamine (B1201723) side chain are replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic signature makes the molecule and its downstream metabolites distinguishable by mass spectrometry from their naturally occurring, non-labeled counterparts. nih.govcaymanchem.com
Benzyl (B1604629) Protecting Group: The reactive 4-hydroxyl group of psilocin is temporarily masked with a benzyl group. jocpr.com This chemical "protecting group" prevents unwanted side reactions and can be selectively removed under controlled conditions to release the active, labeled compound, Psilocin-d4, at the desired stage of an experiment. wikipedia.orgslideshare.net
By introducing this labeled precursor into a biological system—such as a culture of Psilocybe mushrooms or an in vitro system containing purified enzymes—researchers can unravel the complex sequence of biochemical transformations. nih.govescholarship.org
Tracing Carbon and Nitrogen Flux in Model Biosynthetic Systems
A primary application of isotopically labeled compounds is in metabolic flux analysis, which quantifies the rate and flow of atoms through metabolic pathways. researchgate.netnih.gov While this compound specifically carries a deuterium (hydrogen isotope) label, the principles of tracing apply to carbon and nitrogen flux as well, which are often studied in parallel using ¹³C- and ¹⁵N-labeled precursors. semanticscholar.orgdoe.gov
When Psilocin-d4 (released from this compound) is introduced into a biosynthetic system, the four deuterium atoms act as a stable isotopic tag. As the molecule is processed by subsequent enzymes in the pathway, this "heavy" tag is carried along to the next intermediate or final product. Using high-resolution mass spectrometry, scientists can detect the mass shift caused by the deuterium atoms, allowing them to trace the labeled molecule's journey. nih.govdoe.gov For example, if Psilocin-d4 were a precursor to another alkaloid, the detection of a deuterated version of that new alkaloid would confirm the metabolic link.
This technique provides critical insights into:
Pathway Connectivity: Confirming precursor-product relationships between metabolites.
Metabolic Rate: By monitoring the rate of incorporation of the label over time, researchers can glimpse the dynamics of synthesis and transport of alkaloids. biorxiv.orgbiorxiv.orgresearchgate.net
Metabolite Fate: Determining whether a precursor is incorporated into a primary product, shunted into a side pathway, or degraded.
The table below summarizes common stable isotopes used in biosynthetic studies and their applications.
| Isotope | Common Labeled Precursor(s) | Information Gained | Analytical Technique(s) |
| Deuterium (²H or D) | D₂O, Labeled Glucose, Labeled Tryptamine (B22526) | Tracing of hydrogen atoms, studying redox reactions (NADH/NADPH), probing metabolic flux. nih.govresearchgate.netmit.edu | Mass Spectrometry (MS), NMR |
| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Tryptophan | Tracing the carbon backbone of molecules, identifying carbon sources, elucidating skeletal rearrangements. msu.edu | MS, NMR |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Ammonium salts, ¹⁵N-Amino acids | Tracing the source and flow of nitrogen atoms, crucial for alkaloid and amino acid biosynthesis. nih.gov | MS, NMR |
This table presents a generalized overview of stable isotope applications in metabolic research.
Enzymatic Steps Involved in Indole Alkaloid Formation
The process of elucidating these steps often involves:
Hypothesizing an Enzymatic Function: Based on genomic data and chemical intuition, researchers identify candidate genes that might encode a particular enzyme, for example, a methyltransferase suspected of acting on a psilocybin precursor. pnas.orgpnas.org
In Vitro Reconstitution: The candidate enzyme is produced in a host organism (like E. coli) and purified. nih.gov
Activity Assay with Labeled Substrate: The purified enzyme is incubated with a potential substrate. Using a labeled substrate like Psilocin-d4 is critical here. If the enzyme is, for instance, a kinase that phosphorylates psilocin, its product would be Psilocybin-d4. The presence of the deuterium label in the product, confirmed by mass spectrometry, provides definitive evidence of the enzyme's function. caymanchem.com
This approach has been instrumental in characterizing the key enzymes of the psilocybin pathway:
PsiD (Tryptophan Decarboxylase): Converts L-tryptophan to tryptamine. researchgate.net
PsiH (Monooxygenase): Hydroxylates tryptamine. nih.gov
PsiK (Kinase): Phosphorylates 4-hydroxytryptamine. nih.govresearchgate.net
PsiM (Methyltransferase): Performs the final two N-methylation steps to produce psilocybin. nih.govuni-jena.de
The table below outlines key enzyme classes in indole alkaloid biosynthesis and how labeled substrates are used to study their function.
| Enzyme Class | Catalyzed Reaction | Role of Labeled Substrate (e.g., Psilocin-d4) |
| Methyltransferase | Adds a methyl group (from SAM) to a substrate. nih.govnih.gov | Confirms the substrate specificity; the product will show a mass increase corresponding to both the methyl group and the isotopic label. pnas.orgresearchgate.net |
| Kinase | Adds a phosphate (B84403) group (from ATP) to a substrate. | Verifies the enzyme's ability to phosphorylate the specific labeled substrate, leading to a labeled and phosphorylated product. nih.gov |
| Monooxygenase (P450) | Incorporates one atom of oxygen into a substrate. | Identifies the hydroxylation site; the hydroxylated product will retain the isotopic label, confirming the enzyme's role. nih.gov |
| Decarboxylase | Removes a carboxyl group from an amino acid. | Used with labeled amino acids (e.g., ¹³C or ¹⁵N-tryptophan) to confirm the initial step of the pathway. researchgate.net |
This table illustrates the general application of labeled substrates in characterizing enzyme function within indole alkaloid biosynthetic pathways.
By providing an unambiguous way to track molecular transformations, this compound and similar isotopic tracers are invaluable tools that bridge genetics and chemistry, allowing for the systematic deconstruction and understanding of nature's complex biosynthetic machinery. escholarship.orgrsc.org
O Benzyl Psilocin D4 As a Synthetic Intermediate for Novel Analogues and Probes
Synthesis of Deuterated Psilocin and Psilocybin Analogues from O-Benzyl Psilocin-d4 (B13445734)
The primary application of O-Benzyl Psilocin-d4 is as a key intermediate in the synthesis of deuterated psilocin (Psilocin-d4) and its corresponding phosphate (B84403) ester, psilocybin (Psilocybin-d4). The deuterium (B1214612) labeling is critical for use in quantitative bioanalysis by GC- or LC-MS, where these compounds serve as internal standards. caymanchem.com The synthesis pathway leverages the strategic placement of the benzyl (B1604629) protecting group.
The synthesis begins with the deprotection of this compound. The benzyl group, which masks the reactive 4-hydroxyl functionality, is typically removed via catalytic hydrogenation. This process, often employing a palladium on carbon (Pd/C) catalyst, selectively cleaves the benzyl ether bond to yield Psilocin-d4. nih.govresearchgate.net
Table 1: Synthetic Pathway from this compound to Deuterated Analogues
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | This compound | H₂, Palladium on Carbon (Pd/C) | Psilocin-d4 | Deprotection to reveal the 4-hydroxyl group. |
| 2 | Psilocin-d4 | 1. Tetrabenzyl pyrophosphate 2. H₂, Pd/C | Psilocybin-d4 | Phosphorylation of the 4-hydroxyl group. |
Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Research Probes
This compound serves as a versatile scaffold for creating a variety of deuterated analogues to investigate structure-activity relationships (SAR). SAR studies are fundamental to understanding how specific structural modifications to a molecule influence its biological activity, such as receptor binding affinity and functional selectivity. The 4-hydroxyl group of psilocin is a key handle for derivatization, often to produce prodrugs with modified pharmacokinetic profiles. nih.govacs.orgbiorxiv.org
The synthetic strategy using this compound allows for modifications at other positions of the molecule while the 4-hydroxyl group remains protected. For instance, the indole (B1671886) nitrogen (position 1) can be alkylated. Research has shown that introducing a methyl group at this position can significantly alter the compound's receptor binding profile, leading to selective agonists. nih.gov After the desired modification is made, the benzyl group is removed to yield the final active, deuterated analogue.
This approach enables the systematic exploration of how changes to different parts of the psilocin scaffold affect its interaction with serotonin (B10506) receptors, such as the 5-HT₂ₐ and 5-HT₂C receptors. nih.gov The resulting deuterated compounds can be used in competitive binding assays and functional studies to build a detailed SAR model.
Table 2: Conceptual Derivatization of this compound for SAR Studies
| Derivatization Site | Modification Example | Synthetic Strategy | Potential SAR Insight |
| Indole N-H (Position 1) | Methylation | 1. Alkylation of this compound. 2. Deprotection (e.g., hydrogenolysis). | Altered selectivity for 5-HT receptor subtypes (e.g., 5-HT₂C). nih.gov |
| Amine Side Chain | Acylation | 1. Acylation of this compound. 2. Deprotection. | Modified metabolic stability and receptor interaction. |
| Indole Ring (e.g., Position 5) | Halogenation | 1. Halogenation of this compound. 2. Deprotection. | Influence of electron-withdrawing groups on receptor affinity. |
Computational and Theoretical Studies of O Benzyl Psilocin D4
Molecular Docking and Binding Interaction Analysis with Research Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a ligand like O-Benzyl Psilocin-d4 (B13445734) might interact with biological macromolecules such as enzymes and receptors.
The metabolism of psilocin, the parent compound of O-Benzyl Psilocin-d4, primarily involves glucuronidation at the 4-hydroxyl group by UDP-glucuronosyltransferases (UGTs) and oxidation of the N,N-dimethyltryptamine side chain by monoamine oxidases (MAOs). ugent.be The structure of this compound suggests two key modifications that are predicted to significantly alter these metabolic pathways.
Firstly, the presence of a benzyl (B1604629) group at the 4-hydroxyl position acts as a protective shield. This bulky group is expected to sterically hinder the approach of UGT enzymes, thereby preventing or significantly slowing down the rate of glucuronidation, a major route of elimination for psilocin.
Secondly, the deuteration of the ethylamine (B1201723) side chain introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes like MAO to break. informaticsjournals.co.inuniupo.it This is predicted to reduce the rate of oxidative deamination of the side chain. In silico models of metabolic stability can quantify this effect, predicting a longer metabolic half-life for the deuterated analog compared to its non-deuterated counterpart.
Molecular docking simulations can be employed to visualize and quantify these predicted interactions. By modeling the binding of this compound into the active sites of enzymes like UGT1A10 and MAO-A, researchers can assess the steric and electronic compatibility. For instance, docking studies could reveal unfavorable steric clashes between the benzyl group and the UGT active site, supporting the hypothesis of reduced glucuronidation. Similarly, modeling the interaction with MAO could highlight the altered energetics of C-D bond cleavage.
One study performed an in silico molecular docking analysis of O-benzyl psilocybin, a closely related precursor, with the efflux protein P-glycoprotein (P-gp). nih.gov The results indicated an inhibitory potential with a minimum binding energy of -69.61 kcal/mol, suggesting a significant interaction. nih.gov This type of analysis is valuable for understanding how this compound might interact with metabolic and transport proteins.
Table 1: Predicted Metabolic Profile of this compound based on In Silico Analysis
| Metabolic Pathway | Predicted Interaction with this compound | Rationale |
| Glucuronidation (UGT Enzymes) | Significantly reduced | The O-benzyl group provides steric hindrance at the 4-hydroxyl position, a primary site for glucuronidation. ugent.be |
| Oxidative Deamination (MAO Enzymes) | Reduced rate of metabolism | Deuteration of the ethylamine side chain leads to a kinetic isotope effect, strengthening the C-D bond and slowing enzymatic cleavage. informaticsjournals.co.inuniupo.it |
| Interaction with Efflux Pumps (e.g., P-gp) | Potential for significant interaction | Docking studies on the related O-benzyl psilocybin suggest a strong binding affinity for P-gp, which could influence its distribution and retention. nih.gov |
The primary pharmacological target of psilocin is the serotonin (B10506) 5-HT2A receptor. mdpi.com Computational studies have extensively modeled the interaction of psilocin and its analogs with this receptor to understand the structural basis of their activity. d-nb.infobiorxiv.orgbiorxiv.org this compound, as a derivative of psilocin, is expected to retain affinity for this receptor, though the benzyl group will likely modulate its binding characteristics.
Theoretical binding affinity calculations, often performed using methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can predict the binding energy (often expressed as Ki or IC50 values) of a ligand to a receptor. For this compound, these calculations would model the compound within the 5-HT2A receptor's binding pocket. The bulky benzyl group would likely occupy additional space within the pocket, potentially forming new hydrophobic interactions with receptor residues that could either increase or decrease binding affinity compared to psilocin.
Psilocin itself binds to a range of serotonin receptors. nih.govjneurosci.org Computational models help to elucidate the reasons for this promiscuity and to predict the selectivity of new analogs.
Table 2: Reported Binding Affinities (Ki, nM) of Psilocin for Various Receptors
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 100 - 600 nih.gov |
| 5-HT1B | 100 - 600 nih.gov |
| 5-HT2A | 100 - 600 nih.gov |
| 5-HT2B | < 10 nih.gov |
| 5-HT2C | 100 - 600 nih.gov |
| 5-HT7 | < 10 nih.gov |
| Histamine H1 | ~300 nih.gov |
| Dopamine Receptors | > 1,000 nih.gov |
| Adrenergic Receptors | > 1,000 nih.gov |
This data pertains to the parent compound, psilocin. The binding affinities of this compound would be predicted to differ due to the structural modifications.
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and stable conformations of molecules. iucr.orgosti.gov For psilocin, these calculations have revealed the importance of an intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen of the ethylamine side chain. nih.govnih.gov This interaction leads to the formation of a pseudo-ring structure that significantly influences the molecule's conformation and physicochemical properties. nih.govnih.govnih.gov
In this compound, the 4-hydroxyl group is capped by a benzyl group, making this intramolecular hydrogen bond impossible. Quantum chemical calculations would therefore predict a more extended and flexible conformation for the side chain compared to psilocin. The absence of this pseudo-ring would likely increase the molecule's lipophilicity and alter its interaction with receptor binding sites.
The deuteration on the ethylamine side chain is not expected to significantly alter the molecule's conformational preferences as predicted by quantum chemical calculations, since deuterium (B1214612) and hydrogen have nearly identical electronic properties. The primary influence of deuteration is on the vibrational frequencies of the C-D bonds and, consequently, on the kinetic stability of the molecule.
In Silico Modeling of Reactivity and Stability Profiles
In silico models are valuable for predicting the chemical reactivity and stability of new compounds. Psilocin is known to be inherently unstable, particularly susceptible to oxidation at the electron-rich indole (B1671886) ring and the phenolic hydroxyl group, often forming colored degradation products. nih.govresearchgate.net
The O-benzyl group in this compound serves as a protecting group, significantly enhancing the stability of the molecule by preventing oxidation of the 4-hydroxyl group. acs.orgyoutube.com Computational models of chemical reactivity, such as those based on frontier molecular orbital theory, can be used to predict the sites most susceptible to electrophilic or nucleophilic attack. For this compound, these models would likely show a reduced reactivity at the 4-position compared to psilocin.
Future Directions in O Benzyl Psilocin D4 Research
Advancements in Deuterium (B1214612) Labeling Technologies and Precision
The synthesis of deuterated compounds is a cornerstone of research into molecules like O-Benzyl Psilocin-d4 (B13445734). nih.govresearchgate.net Future progress in this area hinges on the development of more precise and efficient deuterium labeling technologies. nih.gov
Current methods for producing deuterated tryptamines often involve techniques such as reduction with lithium aluminum deuteride (B1239839). researchgate.netiaea.org While effective, these methods can sometimes lack site-selectivity, leading to a mixture of deuterated species. nih.gov Innovations in catalysis, including the use of N-heterocyclic carbene-stabilized iridium nanoparticles, are showing promise for more selective hydrogen isotope exchange reactions. researchgate.net These advanced methods could allow for the precise placement of deuterium atoms on the O-Benzyl Psilocin-d4 molecule, enabling a more nuanced investigation of the kinetic isotope effect on its metabolism. researchgate.net
Furthermore, the development of more cost-effective and scalable synthesis methods is crucial for advancing research. researchgate.netgoogle.com Microwave-accelerated synthesis, for example, has been shown to significantly reduce reaction times for the preparation of deuterated tryptamines. researchgate.net As these technologies mature, they will facilitate the production of highly pure, precisely labeled this compound for in-depth pharmacological studies.
Table 1: Comparison of Deuterium Labeling Techniques
| Technique | Advantages | Disadvantages | Potential for this compound |
| Metal Hydride Reduction (e.g., LiAlD4) | Well-established, commercially available reagents. researchgate.netiaea.org | Can lack site-selectivity, potentially expensive on a large scale. nih.govgoogle.com | Current standard for synthesis, but opportunities for optimization exist. |
| Catalytic Hydrogen Isotope Exchange | High potential for site-selectivity, can be more atom-economical. researchgate.net | Catalyst development is ongoing, may require specialized equipment. | Future direction for producing precisely labeled analogs for detailed metabolic studies. |
| Microwave-Accelerated Synthesis | Drastically reduced reaction times, potentially higher yields. researchgate.net | Requires specialized microwave reactors, optimization of conditions needed. | Can accelerate the production of this compound for screening and initial studies. |
Integration with Multi-Omics Approaches for Comprehensive Metabolic Mapping
Understanding the complete metabolic journey of this compound within a biological system is a complex yet critical task. The integration of multi-omics approaches—encompassing genomics, proteomics, metabolomics, and transcriptomics—offers a powerful toolkit for creating a comprehensive metabolic map. nih.govacs.orgmdpi.com
By employing these techniques, researchers can move beyond simple quantification of the parent drug and its primary metabolites. A multi-omics strategy can reveal subtle but significant changes in protein expression, gene regulation, and endogenous metabolite levels following administration of this compound. mdpi.com For instance, pharmacoproteomics can identify alterations in key proteins involved in cellular communication and signaling pathways affected by the compound. mdpi.com
This holistic view is essential for understanding not only the intended therapeutic effects but also any potential off-target interactions. Combining multi-omics data with in vitro models, such as organ-on-a-chip systems, can provide even deeper insights into the biological responses to psychedelic compounds. nih.govacs.org This comprehensive mapping will be instrumental in building a complete picture of how this compound interacts with the body on a molecular level. researchgate.net
Exploration of Novel Synthetic Routes and Protecting Group Chemistries
The synthesis of psilocin and its analogs, including this compound, has historically presented challenges, particularly concerning the labile nature of certain intermediates and the complexities of phosphorylation. diva-portal.orgacs.org A key area for future research lies in the exploration of novel synthetic routes and the development of more robust protecting group strategies. nih.gov
Furthermore, recent advancements have demonstrated direct phosphorylation methods that bypass the need for traditional benzyl-protecting group strategies in the synthesis of psilocybin. acs.orgresearchgate.net Applying similar innovative chemical pathways to the synthesis of this compound and other psilocin analogs could streamline production and reduce the use of harsh reagents. nih.gov The development of new synthetic/biocatalytic routes also holds promise for large-scale, more sustainable production. nih.gov
Development of New Analytical Tools for Complex Biological Matrices in Research
The accurate quantification of this compound and its metabolites in complex biological matrices like blood, plasma, and urine is fundamental to understanding its pharmacokinetics. nih.govcriver.com A significant challenge in psychedelic bioanalysis is the sheer number of potential analytes that require measurement, including the parent drug, its metabolites, and any impurities. criver.com
Future research will necessitate the development of more sensitive and robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, but challenges such as ion suppression from endogenous materials in biological samples can complicate analysis. nih.gov The use of deuterated internal standards, like this compound itself, is crucial for accurate quantification and method validation. researchgate.netclearsynth.com
Innovations in sample preparation techniques to minimize matrix effects are also needed. nih.gov Additionally, the development of analytical methods that can differentiate between isomeric metabolites is essential for a complete understanding of the biotransformation pathways. nih.gov As research progresses, the demand for high-quality analytical tools that can handle the complexity of psychedelic drug analysis will continue to grow. criver.com
Computational Approaches for Predicting Complex Biological Interactions
Computational modeling and artificial intelligence (AI) are emerging as powerful tools in psychedelic research, offering the potential to predict complex biological interactions and streamline the drug discovery process. mdpi.com These in silico methods can be used to forecast the properties of new compounds, their interactions with various protein targets, and their potential therapeutic effects. mdpi.com
While computational models are powerful, their accuracy is dependent on the availability of high-quality experimental data for training and validation. mdpi.com Therefore, an iterative approach that combines computational prediction with experimental verification will be the most effective strategy for elucidating the complex biological interactions of this compound and guiding the design of future psychedelic therapeutics.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing O-Benzyl Psilocin-d4 with isotopic purity, and how can deuterium incorporation be validated?
- Methodological Answer : Synthesis involves deuterating psilocin at specific positions using deuterated reagents (e.g., D2O or deuterated benzyl halides). Isotopic purity is validated via <sup>1</sup>H NMR (absence of proton signals at deuterated sites) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching theoretical deuterium counts. Characterization should follow guidelines for novel compounds, including elemental analysis and spectral data deposition in supplementary materials .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how can matrix effects be minimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Psilocin-d10) is preferred. Matrix effects are mitigated using protein precipitation with acetonitrile followed by solid-phase extraction (SPE). Calibration curves should span 1–1000 ng/mL, with validation per ICH guidelines for accuracy, precision, and recovery .
Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation and hydrolysis. Monitor for de-deuteration (via NMR), O-debenzylation (yielding Psilocin-d4), and N-oxide formation using stability-indicating HPLC methods. Accelerated stability studies (40°C/75% RH) over 6 months can predict shelf-life .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported serotonin receptor binding affinities of this compound?
- Methodological Answer : Replicate studies using standardized receptor assays (e.g., 5-HT2A radioligand binding with [<sup>3</sup>H]Ketanserin). Control variables include membrane preparation protocols, buffer pH, and temperature. Compare results across labs using meta-analysis to identify methodological discrepancies (e.g., nonspecific binding definitions). Use FINER criteria to refine hypotheses .
Q. What in silico and in vitro models best predict the metabolic pathways of this compound, and how do deuterium kinetic isotope effects (KIEs) influence these pathways?
- Methodological Answer : Use cytochrome P450 isoform-specific assays (e.g., recombinant CYP3A4, CYP2D6) to identify primary metabolites. Pair with molecular docking simulations (AutoDock Vina) to predict binding orientations. Quantify KIEs via LC-MS/MS by comparing metabolic half-lives of deuterated vs. non-deuterated analogs .
Q. How can isotopic dilution assays be optimized to track deuterium loss in this compound during long-term pharmacokinetic studies?
- Methodological Answer : Employ a stable isotope-labeled tracer (e.g., <sup>13</sup>C-labeled Psilocin) as an internal standard. Use time-course sampling in rodent models, with HRMS to measure deuterium retention ratios. Apply compartmental modeling (e.g., NONMEM) to account for metabolic exchange and environmental deuterium contamination .
Q. What ethical and methodological challenges arise when translating this compound preclinical findings to human neuroimaging studies?
- Methodological Answer : Address deuterium’s potential impact on blood-brain barrier penetration using PET tracers (e.g., [<sup>11</sup>C]O-Benzyl Psilocin). For human trials, ensure IRB compliance by incorporating exclusion criteria for psychiatric history and using double-blind, placebo-controlled designs with fMRI endpoints .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for reconciling contradictory data on this compound’s neuroplasticity effects across cell lines?
- Methodological Answer : Apply Bayesian hierarchical modeling to pool data from heterogeneous studies (e.g., primary neurons vs. SH-SY5Y cells). Include covariates like cell passage number and serum-free media exposure. Use sensitivity analysis to weigh outliers and adjust for batch effects .
Q. How can systematic reviews of this compound literature adhere to PRISMA guidelines while addressing publication bias?
- Methodological Answer : Develop a PICO framework: Population (in vitro/in vivo models), Intervention (dose ranges), Comparison (non-deuterated analogs), Outcome (receptor affinity/metabolic stability). Search EMBASE, PubMed, and preprint servers (bioRxiv) using controlled vocabulary (MeSH terms). Assess bias via funnel plots and Egger’s regression .
Tables: Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
